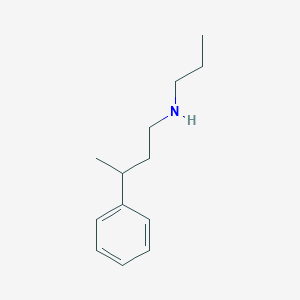

(3-Phenylbutyl)(propyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-N-propylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUMASWFKJZYGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Phenylbutyl Propyl Amine

Nucleophilic Reactivity of the Secondary Amine Moiety in (3-Phenylbutyl)(propyl)amine

The defining characteristic of the secondary amine moiety in this compound is its nucleophilicity. The non-bonding electron pair on the nitrogen atom readily attacks electron-deficient centers, making it an effective nucleophile in a variety of reactions. Generally, secondary amines are considered more nucleophilic than primary amines, a trend attributed to the electron-donating inductive effect of the two alkyl groups attached to the nitrogen. However, this enhanced electronic effect is balanced by increased steric hindrance from the same alkyl groups, which can affect the rate of reaction with bulky electrophiles.

The nucleophilic character of this compound allows it to participate in numerous substitution reactions. For instance, it is expected to react with alkyl halides via an SN2 mechanism to yield tertiary amines, and subsequently, quaternary ammonium (B1175870) salts upon further alkylation. Similarly, reactions with acyl chlorides and acid anhydrides, which are highly electrophilic, lead to the formation of N,N-disubstituted amides. These acylation reactions are typically rapid and proceed through a nucleophilic addition-elimination mechanism.

| Electrophile | Reaction Type | Expected Product | General Conditions |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Alkylation (SN2) | Methylthis compound | Typically requires heat; may use a non-nucleophilic base to scavenge HX. |

| Acyl Chloride (e.g., Acetyl Chloride) | Acylation | N-(3-Phenylbutyl)-N-propylacetamide | Often run with a base (e.g., pyridine, NaOH) to neutralize HCl. |

| Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Acylation | N-(3-Phenylbutyl)-N-propylacetamide | Slower than with acyl chlorides, may require heat. |

| Aldehyde (e.g., Formaldehyde) | Nucleophilic Addition | Iminium Ion (intermediate) | Acid catalysis (pH ~4-5). |

Electrophilic Activation and Subsequent Chemical Transformations

While amines are primarily known for their nucleophilicity, they can be transformed into derivatives that undergo electrophilic activation. A common strategy involves converting the amine into an amide, which is significantly less reactive. This amide can then be activated using strong electrophilic reagents like triflic anhydride (Tf₂O). This activation can facilitate transformations such as the direct synthesis of enamides from N-alkylamides. For this compound, this would first involve acylation to form the corresponding amide, followed by activation to generate a reactive intermediate susceptible to further chemical change.

Another pathway involves the formation of an electrophilic nitrogen species. For example, secondary amides can be converted to N-methoxy amides, which upon treatment with certain reagents, can generate N-acyl-N-methoxy nitrenium ions. These highly electrophilic intermediates are capable of intramolecular electrophilic aromatic amination to form cyclic products like oxindoles. This suggests that derivatives of this compound could potentially undergo cyclization reactions through such electrophilic activation protocols.

Insights into Intra- and Intermolecular Reaction Pathways

The reactivity of this compound extends to complex intra- and intermolecular pathways that proceed via highly reactive, transient intermediates. These pathways are central to modern synthetic strategies for C-H bond functionalization and the construction of complex molecular architectures.

One of the most important reaction pathways for secondary amines involves the formation of iminium ions. The reaction of this compound with an aldehyde or a ketone under mildly acidic conditions (typically pH 4-5) leads to the formation of a carbinolamine intermediate. This intermediate is then protonated, and subsequent elimination of a water molecule yields a resonance-stabilized iminium cation.

The resulting iminium ion, [ (3-Phenylbutyl)(propyl)N=CR₂ ]⁺, is a powerful electrophile. The C=N double bond is highly polarized towards the positive nitrogen, rendering the carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of "iminium catalysis," where chiral secondary amines are used to activate α,β-unsaturated carbonyl compounds towards asymmetric conjugate addition. Iminium ions are key intermediates in numerous classic organic reactions, including the Mannich and Pictet-Spengler reactions, and can be reduced to form tertiary amines in a process known as reductive amination.

Recent research has highlighted the importance of other reactive intermediates beyond simple iminium ions in the transformation of secondary amines. Azomethine ylides and azaquinone methides have emerged as key players in various C-H functionalization and cycloaddition reactions.

Azomethine Ylides : These are nitrogen-based 1,3-dipoles that can be envisioned as an iminium ion adjacent to a carbanion. They can be generated in situ from the condensation of secondary amines with aldehydes or by the deprotonation of an iminium ion at the α-carbon. Azomethine ylides are exceptionally useful in [3+2] dipolar cycloaddition reactions with dipolarophiles like alkenes, yielding highly substituted five-membered nitrogen heterocycles (pyrrolidines). This pathway offers a powerful method for rapidly building molecular complexity.

Azaquinone Methides : These are reactive intermediates that can be generated from secondary amines under certain conditions, often involving an initial condensation with an aldehyde. They are implicated in metal-free α-amination reactions and can participate in cycloaddition reactions, such as intramolecular [4+2] cycloadditions, to form complex heterocyclic systems. Computational and experimental studies suggest that in some transformations, reaction pathways involving azaquinone methides and azomethine ylides are favored over those involving simple iminium ions.

Radical Reaction Mechanisms Involving Secondary Amines

Secondary amines can also participate in reactions proceeding through radical mechanisms. A common approach involves the conversion of the secondary amine to an N-haloamine, typically an N-chloroamine, which can then serve as a precursor to a nitrogen-centered radical.

Upon exposure to UV light or heat, the relatively weak N-Cl bond undergoes homolytic cleavage to generate an aminium radical cation. This highly reactive species can engage in various transformations. A classic example is the Hofmann-Löffler-Freytag reaction, an intramolecular process where the aminium radical abstracts a hydrogen atom from a δ-carbon via a six-membered ring transition state. The resulting carbon-centered radical then combines with a halogen radical, and subsequent intramolecular SN2 reaction under basic conditions yields a pyrrolidine (B122466) ring.

Intermolecular reactions are also possible. Aminium radicals generated from N-chloroamines can add directly to aromatic rings in a process analogous to the Minisci reaction, providing a metal-free method for the direct C-H amination of arenes.

| Reaction Name | Radical Precursor | Key Intermediate | Typical Product | Initiation Method |

|---|---|---|---|---|

| Hofmann-Löffler-Freytag | N-Haloamine | Aminium Radical | Pyrrolidine (Intramolecular) | UV Light, Heat |

| Minisci-type Amination | N-Chloroamine | Aminium Radical | Aryl Amine (Intermolecular) | UV Light, Acid, Fe(II) salts. |

Catalytic Cycles and Ligand Effects in Amine Functionalization

This compound can play a dual role in catalysis: it can act as an organocatalyst itself or serve as a ligand for a transition metal catalyst.

As an organocatalyst, it can mediate reactions through the formation of an iminium ion, as described in section 3.3.1. In iminium catalysis, the secondary amine reversibly condenses with an α,β-unsaturated aldehyde or ketone, lowering the LUMO of the carbonyl compound and activating it for attack by a nucleophile.

When used as a ligand in transition metal catalysis, the steric and electronic properties of this compound become critical. The nitrogen lone pair coordinates to the metal center, and the nature of the propyl and 3-phenylbutyl substituents influences the catalyst's stability, solubility, and reactivity. For instance, in visible-light-promoted photoredox catalysis with europium complexes, ligands containing secondary amines have been shown to induce a greater bathochromic shift (a shift to longer wavelengths) in the metal's absorbance spectrum compared to primary or tertiary amines. This effect is crucial for designing catalysts that can be activated by visible light. Furthermore, in copper-catalyzed aerobic oxidation of alcohols, the presence of a secondary amine sidearm in the ligand can be more efficient than tertiary or aromatic amines, facilitating the coordination of the alcohol substrate in the rate-limiting step. The specific structure of this compound would therefore be expected to impart unique properties to a metal center, affecting the efficiency and selectivity of the catalytic cycle.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 3 Phenylbutyl Propyl Amine

Application of Density Functional Theory (DFT) in Amine Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a powerful framework for investigating the electronic structure and properties of many-body systems, including molecules like (3-Phenylbutyl)(propyl)amine. wikipedia.org DFT methods are applied to study and predict the behavior of complex systems at the atomic level. wikipedia.org In the realm of amine chemistry, DFT is employed to elucidate reaction mechanisms, characterize products and energetics, and understand structure-activity relationships. mdpi.comnih.gov By modeling the interactions of CO2 with various amines, for instance, researchers can evaluate their performance in terms of reaction kinetics and thermodynamics. acs.org The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets, which are optimized to achieve a balance between computational cost and accuracy. mdpi.comacs.org

Table 1: Calculated Relative Energies and Boltzmann Population of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 65.8 |

| 2 | 0.50 | 25.1 |

| 3 | 1.20 | 7.5 |

| 4 | 2.50 | 1.6 |

Note: Data are hypothetical and for illustrative purposes. Calculations would typically be performed at a specified level of theory (e.g., B3LYP/6-311++G(d,p)).

Understanding the electronic structure of this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile. libretexts.orgossila.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. rasayanjournal.co.in The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. wikipedia.orgacs.orgwuxiapptec.com For a secondary amine like this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair of electrons, making this site the center of its nucleophilic character. researchgate.netreddit.com

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule. libretexts.orgavogadro.cc These maps show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). pearson.com For an amine, the ESP map would clearly show a region of high electron density (red) around the nitrogen lone pair, indicating its susceptibility to electrophilic attack. pearson.com Conversely, the hydrogen atoms attached to carbons would exhibit a more positive potential. pearson.com ESP maps are invaluable for predicting how molecules will interact, particularly in non-covalent interactions like hydrogen bonding. libretexts.org

Table 2: Key Quantum Chemical Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule |

Note: Data are hypothetical and for illustrative purposes. Values are dependent on the level of theory and basis set used.

Mechanistic Exploration via Computational Methods

Computational methods, particularly DFT, are routinely used to explore the detailed mechanisms of chemical reactions involving amines. acs.orgresearchgate.net These studies can elucidate multi-step reaction pathways, identify intermediates, and calculate the energetics of each step. For example, DFT has been used to study the mechanisms of amine-catalyzed aldol (B89426) reactions and the reaction of amines with CO2. nih.govacs.org By modeling the potential energy surface, researchers can gain insights that are often difficult to obtain through experimental means alone.

A critical aspect of mechanistic studies is the characterization of transition states (TS), which are saddle points on the potential energy surface connecting reactants and products. ucsb.edu Locating a TS structure computationally allows for the calculation of the activation energy (reaction barrier), a key determinant of the reaction rate. acs.orgnih.gov Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to find these structures. ucsb.edu A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.eduresearchgate.net For reactions involving this compound, such as N-alkylation or acylation, DFT calculations could be used to model the respective transition states and determine the energy barriers, providing a quantitative measure of the reaction's feasibility. researchgate.net

Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the desired reactants and products. faccts.derowansci.com The IRC method traces the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.comq-chem.com A successful IRC calculation provides a clear depiction of the structural changes that occur as the reaction progresses from reactants, through the transition state, to the final products, thereby validating the proposed reaction mechanism. acs.orgrowansci.com

Quantum Chemical Descriptors for Reactivity Prediction

Beyond HOMO/LUMO energies, a range of other quantum chemical descriptors derived from DFT calculations can be used to predict reactivity. These descriptors can be global, applying to the molecule as a whole, or local, pertaining to specific atoms or regions. rasayanjournal.co.in

Global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (related to -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η). rasayanjournal.co.in

Local reactivity descriptors, such as Fukui functions or local softness, identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. rasayanjournal.co.inacs.org These descriptors are particularly useful for complex molecules with multiple potential reaction sites. By calculating these descriptors for this compound, a quantitative prediction of its reactivity towards various reagents can be established. This approach is fundamental to developing Quantitative Structure-Activity Relationships (QSAR) for predicting the biological or chemical activity of molecules. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Amine Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying structural features through numerical values known as molecular descriptors, QSPR models can predict various properties of new or untested compounds without the need for experimental measurements. This approach is particularly valuable in fields such as drug discovery, materials science, and environmental chemistry for screening large libraries of compounds and prioritizing candidates for synthesis and further testing.

For amine systems, including secondary amines like this compound, QSPR modeling provides a powerful tool to predict a wide range of properties. These can include physical properties such as boiling point, density, and solubility, as well as chemical properties like basicity (pKa), reactivity, and chromatographic retention times. The development of robust QSPR models for amines relies on the careful selection of a dataset of amines with known experimental property values, the calculation of relevant molecular descriptors, the construction of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.

Research Findings in QSPR Modeling of Amines

In the realm of reactivity, computational studies, which form the basis for many descriptors used in QSPR, have explored the factors influencing the N-nitrosation of secondary amines. Such studies use methods like Density Functional Theory (DFT) to calculate activation energies and assess the impact of electronic and steric effects on reaction rates. It has been found that for many amines, the activation energies are relatively low, suggesting that the reaction is likely to occur if the reactants encounter each other. Furthermore, the amine's pKa has been identified as playing a significant role in the relative reaction rates. These calculated parameters, such as activation energies and electronic properties, can serve as powerful descriptors in QSPR models for predicting the reactivity of a broader range of amines.

The development of descriptor libraries specifically for secondary alkyl amines is another important area of research. These libraries are constructed by performing conformational searches and DFT calculations to collect a wide range of global, atomic, and bond-level properties for each conformer of a molecule. By summarizing the dynamic range of these properties, a comprehensive set of descriptors can be generated to build more sophisticated and accurate QSPR models.

Molecular Descriptors in Amine QSPR Models

The predictive power of a QSPR model is heavily dependent on the choice of molecular descriptors. These descriptors are numerical representations of a molecule's structure and can be categorized into several types:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D coordinates of the atoms and include information about molecular surface area and volume.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (e.g., HOMO and LUMO), partial atomic charges, and dipole moments.

Constitutional Descriptors: These reflect the molecular composition, such as molecular weight and atom counts.

The following table provides examples of descriptors that could be used in a QSPR model for predicting the boiling point of a series of secondary amines.

| Descriptor Type | Descriptor Example | Relevance to Boiling Point |

| Constitutional | Molecular Weight (MW) | Higher MW generally leads to stronger van der Waals forces and a higher boiling point. |

| Topological | Wiener Index | Relates to molecular branching; more compact molecules have lower boiling points. |

| Quantum Chemical | Dipole Moment | Higher dipole moment can lead to stronger intermolecular dipole-dipole interactions. |

| Geometrical | Molecular Surface Area | Larger surface area allows for greater intermolecular contact and stronger van der Waals forces. |

Illustrative QSPR Data for Secondary Amines

To illustrate the application of QSPR, consider the following hypothetical dataset for predicting the basicity (pKa) of a series of secondary amines. The descriptors chosen are the calculated energy of the Highest Occupied Molecular Orbital (EHOMO), which relates to the ability to donate electrons, and a steric descriptor representing the bulkiness around the nitrogen atom.

| Compound | EHOMO (eV) | Steric Descriptor | Predicted pKa |

| Diethylamine (B46881) | -8.95 | 1.2 | 10.9 |

| Dipropylamine | -8.80 | 1.8 | 11.0 |

| Diisopropylamine | -8.70 | 2.5 | 11.1 |

| N-Methylaniline | -8.10 | 2.1 | 4.9 |

| This compound | -8.65 | 2.3 | 10.5 |

Note: The data in this table is illustrative and intended to demonstrate the principles of QSPR modeling. The predicted pKa values are hypothetical and based on a potential correlation with the selected descriptors.

The development of a QSPR model for a property like the basicity of this compound would involve calculating a range of molecular descriptors for this compound and a series of related amines with known basicities. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would then be used to build a mathematical equation that links the descriptors to the experimental pKa values. The resulting model could then be used to predict the basicity of other, structurally similar amines.

Advanced Spectroscopic and Chromatographic Characterization of 3 Phenylbutyl Propyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of (3-Phenylbutyl)(propyl)amine provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron density around the proton. Protons near electronegative atoms (like nitrogen) and aromatic rings are deshielded and appear at a higher chemical shift (downfield).

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The phenyl group carbons appear in the aromatic region (120-150 ppm), while the aliphatic carbons of the butyl and propyl chains appear upfield. The carbons directly attached to the nitrogen atom are deshielded relative to other aliphatic carbons. nih.gov

Based on established chemical shift values for similar alkyl-aryl amines, the predicted chemical shifts for this compound are presented below. pdx.edunetlify.appdocbrown.info

Predicted ¹H NMR Chemical Shift Assignments for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Phenyl-H | 7.15 - 7.30 | Multiplet | 5H |

| N-H | 0.9 - 1.5 (variable) | Broad Singlet | 1H |

| CH (Phenylbutyl) | 2.70 - 2.85 | Sextet | 1H |

| CH₂ (Propyl, adjacent to N) | 2.40 - 2.50 | Triplet | 2H |

| CH₂ (Phenylbutyl, adjacent to N) | 2.50 - 2.65 | Multiplet | 2H |

| CH₂ (Phenylbutyl) | 1.70 - 1.85 | Multiplet | 2H |

| CH₂ (Propyl) | 1.45 - 1.60 | Sextet | 2H |

| CH₃ (Phenylbutyl) | 1.20 - 1.30 | Doublet | 3H |

| CH₃ (Propyl) | 0.85 - 0.95 | Triplet | 3H |

Predicted ¹³C NMR Chemical Shift Assignments for this compound Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 146.5 |

| Phenyl CH (ortho, meta) | 128.4 |

| Phenyl CH (para) | 126.0 |

| CH₂ (Propyl, adjacent to N) | 51.5 |

| CH₂ (Phenylbutyl, adjacent to N) | 49.0 |

| CH (Phenylbutyl) | 39.5 |

| CH₂ (Phenylbutyl) | 35.0 |

| CH₂ (Propyl) | 23.0 |

| CH₃ (Phenylbutyl) | 22.5 |

| CH₃ (Propyl) | 11.8 |

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for confirming the atomic connectivity and elucidating the three-dimensional structure. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. longdom.org A COSY spectrum would show cross-peaks connecting the methyl protons of the propyl group to the adjacent methylene (B1212753) protons, and those methylene protons to the N-adjacent methylene protons, confirming the propyl chain's structure. Similarly, it would establish the connectivity within the phenylbutyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each peak in an HSQC spectrum links a specific proton signal on one axis to its attached carbon signal on the other, allowing for the unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. wordpress.com For this compound, a NOESY experiment would be crucial for confirming the stereochemistry around the chiral center (the CH group in the phenylbutyl chain). Correlations between the protons on this chiral carbon and other nearby protons can help determine the relative spatial arrangement of the substituents. wordpress.com

Vibrational Spectroscopy: Infrared (IR) Analysis of Amine Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key diagnostic absorptions are those associated with the secondary amine group (N-H) and the carbon-nitrogen (C-N) bonds.

As a secondary amine, the compound is expected to show a single, weak-to-medium N-H stretching vibration. orgchemboulder.comlibretexts.org The C-N stretching vibration for an aliphatic amine typically appears in the fingerprint region. libretexts.org The presence of the phenyl group will also give rise to characteristic aromatic C-H and C=C stretching absorptions.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Weak to Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |

| N-H | Bend (Wag) | 910 - 665 | Strong, Broad |

| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

For amines, a key principle is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular formula for this compound is C₁₃H₂₁N, giving a molecular weight of 191.31 g/mol , consistent with the rule.

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduyoutube.comlibretexts.org This cleavage is favored because it results in the formation of a stable, resonance-stabilized iminium cation. whitman.edu For this compound, alpha-cleavage can occur on either side of the nitrogen. The loss of the largest alkyl group is often preferred. whitman.edu

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₃H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [C₁₁H₁₆N]⁺ | Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) |

| 118 | [C₈H₁₂N]⁺ | Alpha-cleavage: Loss of a propyl radical (•C₃H₇) |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) groups |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage: Loss of a phenylpropyl radical (•C₉H₁₁) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While nominal mass spectrometry provides integer masses, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of the parent ion and its fragments, as different elemental compositions will have slightly different exact masses. This is a definitive method for confirming the elemental composition of the compound.

The calculated exact mass for the molecular ion of this compound (C₁₃H₂₁N) is 191.16740 u . An HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. wikipedia.orgnih.gov In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, isolated, and then fragmented further by collision with an inert gas, a process known as collision-induced dissociation (CID). nationalmaglab.orgunt.edu The resulting fragment ions (product ions) are then analyzed.

By performing MS/MS on the molecular ion (m/z 191) of this compound, the proposed fragmentation pathways from the table above could be confirmed. For example, selecting m/z 191 and observing product ions at m/z 162, 118, and 72 would validate the proposed alpha-cleavage mechanisms and provide conclusive evidence for the connectivity around the nitrogen atom. nationalmaglab.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of this compound, providing the means to separate the compound from impurities and starting materials, thereby enabling accurate purity assessment and real-time monitoring of reaction progress.

Gas chromatography-mass spectrometry stands as a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.

For this compound, a non-polar or mid-polar capillary column, such as one coated with a 5% phenyl methylpolysiloxane stationary phase, would be suitable for separation. The retention time of the compound is influenced by the column temperature, carrier gas flow rate, and the compound's volatility.

The mass spectrum of this compound is predicted to be characterized by a molecular ion peak (M+) corresponding to its molecular weight, although this peak may be of low intensity. The fragmentation pattern is expected to be dominated by α-cleavage, a characteristic fragmentation pathway for amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom. The major fragment ions would likely result from the loss of a propyl radical or a phenylbutyl radical. The base peak is often the most stable carbocation formed through this process.

Below is a hypothetical data table summarizing expected GC-MS parameters and fragmentation patterns for this compound.

| Parameter | Value |

| GC Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Hypothetical Retention Time | 12.5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M+) | m/z 191 (postulated) |

| Major Fragment Ions (m/z) | 148, 118, 91, 72 |

| Postulated Base Peak | m/z 148 |

Note: The data in this table is hypothetical and serves as an illustrative example based on the principles of GC-MS analysis of secondary amines.

Liquid chromatography-mass spectrometry is a complementary technique to GC-MS, particularly advantageous for the analysis of compounds that are non-volatile, thermally labile, or of higher molecular weight. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

For the analysis of this compound, reversed-phase liquid chromatography would be a common approach, utilizing a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The basic nature of the amine can lead to peak tailing on silica-based columns, which can be mitigated by using a high-purity, end-capped column and an appropriate mobile phase pH. waters.com

Electrospray ionization (ESI) is the most probable ionization technique for this compound in an LC-MS system, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+ with minimal fragmentation. This makes it highly effective for determining the molecular weight of the analyte.

The following table presents hypothetical LC-MS parameters for the analysis of this compound.

| Parameter | Value |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Hypothetical Retention Time | 6.8 min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Primary Ion Observed | [M+H]+ at m/z 192 |

Note: The data presented in this table is hypothetical and intended to be illustrative of a typical LC-MS analysis for a secondary amine of this type.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

To perform X-ray crystallography on this compound, it would first be necessary to obtain a high-quality single crystal of the compound or a suitable salt derivative, such as the hydrochloride salt. The formation of a suitable crystal is often the most challenging step in this analytical process.

A successful crystallographic analysis would provide a wealth of information, including bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the conformation of the phenylbutyl and propyl groups relative to the nitrogen atom and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Below is a table of hypothetical crystallographic data for a potential crystalline form of this compound hydrochloride.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) ** | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) ** | 1285 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Note: This crystallographic data is purely hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction study. No published crystal structure for this compound is currently available.

Degradation Chemistry and Environmental Transformation Pathways of 3 Phenylbutyl Propyl Amine

Thermal Degradation Processes of Secondary Amines

The thermal degradation of secondary amines, such as (3-Phenylbutyl)(propyl)amine, is a process influenced by temperature, the presence of other chemical species like carbon dioxide (CO₂), and the specific structure of the amine itself. While secondary amines can be stable at elevated temperatures in the absence of other reactants, their degradation is often accelerated under conditions relevant to industrial processes and in certain environmental scenarios. nih.govrsc.org

Generally, the thermal decomposition of amines can proceed through several pathways, including C-N bond cleavage, which would break the amine into smaller fragments. researchgate.net For a compound like this compound, this could lead to the formation of various smaller molecules. The rate of thermal degradation is observed to increase with higher temperatures and greater initial amine concentrations. acs.org

In environments where CO₂ is present, such as in post-combustion carbon capture systems, the thermal degradation of secondary amines is significantly enhanced. nih.govnih.gov Although this compound is not an alkanolamine, the general principles suggest that its degradation would also be influenced by the presence of acidic gases. The mechanism in the presence of CO₂ often involves the formation of carbamates, which can then undergo further reactions. nih.gov

Structural factors play a critical role in the thermal stability of amines. For some classes of amines like alkanolamines and diamines, primary amines have been found to be more thermally stable than their secondary counterparts. researchgate.net This suggests that the presence of two alkyl groups on the nitrogen atom in this compound could influence its susceptibility to thermal breakdown compared to a primary amine with a similar structure. Processes such as N-dealkylation, the removal of an alkyl group from the nitrogen atom, are fundamental transformation pathways at elevated temperatures. researchgate.netepfl.ch

It is important to note that significant thermal degradation of many amines often occurs at temperatures above what is typically found in most natural environmental settings, for instance, above 350-400°F (177-204°C). nih.gov However, localized "hot spots" in industrial settings or specific environmental niches could provide the necessary conditions for such degradation to occur. nih.gov

Oxidative Degradation Mechanisms of this compound and Related Amines

Oxidative degradation is a critical pathway for the transformation of this compound in the environment. This process involves the reaction of the amine with various oxidizing agents, leading to a variety of degradation products. The mechanisms of oxidation can be influenced by the phase (aqueous or gaseous), the presence of catalysts, and other environmental factors.

Oxygen-Mediated Degradation in Aqueous and Gaseous Phases

In both aqueous and gaseous environments, the oxidation of secondary amines like this compound is a significant degradation route. The initial step in these reactions often involves the formation of a highly reactive amine radical. nih.govrsc.org This can occur through two primary mechanisms: the abstraction of an electron from the lone pair on the nitrogen atom, or the abstraction of a hydrogen atom from a carbon atom adjacent to the nitrogen (the α-carbon) or from the N-H bond itself. nih.govrsc.org

In the Aqueous Phase:

The degradation of secondary amines in water is often mediated by reactive oxygen species, particularly the hydroxyl radical (•OH). rsc.orgethz.ch The rate of this reaction is pH-dependent, with the neutral form of the amine being significantly more reactive than its protonated form. ethz.ch Given that this compound is a base, its speciation and therefore its reactivity with hydroxyl radicals in natural waters will be governed by the ambient pH. The reaction can lead to the cleavage of the C-N bonds, resulting in the formation of smaller amines, aldehydes, and ammonia (B1221849). researchgate.netrsc.org For this compound, this could result in the formation of propylamine (B44156), 3-phenylbutanal, and other related compounds.

In the Gaseous Phase:

In the atmosphere, secondary amines undergo oxidation primarily through reactions with hydroxyl radicals (•OH), nitrogen oxides (NOx), and ozone (O₃). researchgate.netnih.gov A key atmospheric process is autoxidation, where the initial amine radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo intramolecular hydrogen shifts, leading to the formation of hydroperoxy amides. rsc.org This pathway is considered a major route for the atmospheric oxidation of amines. rsc.org The degradation of secondary amines in the atmosphere can contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. researchgate.net

The table below summarizes the key oxidative degradation pathways for secondary amines in different environmental phases.

| Environmental Phase | Primary Oxidants | Initial Reaction Steps | Major Products |

| Aqueous | Hydroxyl Radical (•OH) | Electron or H-atom abstraction | Smaller amines, Aldehydes, Ammonia |

| Gaseous (Atmosphere) | •OH, NOx, O₃ | H-atom abstraction, reaction with O₂ | Hydroperoxy amides, Imines, Secondary Organic Aerosol |

This table presents generalized information for secondary amines.

Influence of Catalysts and Environmental Factors on Oxidation

The oxidative degradation of secondary amines such as this compound is significantly influenced by the presence of catalysts and various environmental factors. These elements can alter the rate and mechanism of oxidation, leading to different transformation products.

Catalytic Influence:

The oxidation of secondary amines can be catalyzed by a range of substances, particularly metal ions. Transition metals like iron (Fe), copper (Cu), and manganese (Mn) are known to play a role in these reactions. For instance, iron(II) and iron(III) ions can mediate the transformation of amine N-oxides, which can be intermediates in amine oxidation, leading to the formation of secondary amines among other products. acs.org Copper ions have also been implicated in the electrochemical oxidation of secondary amines. researchgate.net In the environment, manganese dioxide (MnO₂), a common mineral in soils and sediments, is a potent oxidant of aromatic amines and likely plays a role in the oxidation of other amine structures as well. illinois.edu Certain oxidation reactions can also be promoted by specific solvents, even in the absence of metal catalysts. mdpi.comnih.gov

Influence of Environmental Factors:

Several environmental parameters can affect the rate and pathway of amine oxidation:

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of oxidative degradation. nih.gov In industrial settings, the combination of high temperatures and the presence of oxygen is a major driver of amine degradation.

pH: The acidity or alkalinity of the medium is a critical factor. The pH determines the degree of protonation of the amine. Since the unprotonated (free base) form is more susceptible to oxidation, higher pH values can lead to faster degradation rates. illinois.edu Conversely, acidic conditions that favor the protonated form can slow down oxidation. The electrochemical oxidation of amines is also pH-dependent. researchgate.net

Presence of Other Substances: The composition of the surrounding medium can have a profound effect. The presence of oxygen is fundamental to oxidative degradation. rsc.org In atmospheric environments or industrial flue gases, nitrogen oxides (NOx) and sulfur oxides (SOx) can react with amines, contributing to their degradation and the formation of nitrosamines and other byproducts. ethz.ch The presence of carbon dioxide can also influence degradation rates. nih.gov

The following table summarizes the key catalysts and environmental factors affecting the oxidation of secondary amines.

| Factor | Influence on Oxidation |

| Catalysts | |

| Metal Ions (Fe, Cu, Mn) | Can catalyze oxidation reactions, influencing rates and product formation. acs.orgresearchgate.net |

| Metal Oxides (e.g., MnO₂) | Act as environmental oxidants, particularly for aromatic amines. illinois.edu |

| Environmental Factors | |

| Temperature | Higher temperatures generally increase the rate of degradation. nih.gov |

| pH | Affects the protonation state of the amine; the unprotonated form is more reactive. illinois.edu |

| Other Substances (O₂, NOx, SOx) | O₂ is a primary oxidant; NOx and SOx can react with amines to form various degradation products. rsc.orgethz.ch |

This table presents generalized information for secondary amines.

Ozonation-Induced Degradation and Product Identification

Ozonation is a powerful oxidation process used in water and wastewater treatment and is also a relevant degradation pathway in the atmosphere. Secondary amines, including this compound, are highly reactive towards ozone. The reaction is typically rapid, with the unprotonated, free amine form being much more reactive than the protonated form. rsc.org

The reaction between a secondary amine and ozone is generally initiated by a nucleophilic attack of the amine's nitrogen atom on the ozone molecule. researchgate.net This initial step leads to a cascade of reactions that can produce a diverse array of transformation products.

Identified Degradation Products:

Research on the ozonation of simple secondary amines has identified several classes of degradation products. For this compound, analogous products would be expected:

Nitroalkanes: These are often major products from the ozonation of secondary amines. nih.govresearchgate.netrsc.org For example, the ozonation of diethylamine (B46881) yields a significant amount of nitroethane. rsc.org It is proposed that nitroalkanes are the final stable intermediates before complete mineralization to nitrate. ethz.ch

N-oxides and Hydroxylamines: While N-oxides are primary products for tertiary amines, they are considered unstable intermediates for secondary amines. They are thought to rearrange into the corresponding hydroxylamines. nih.govrsc.org

Imines, Amides, and Oximes: These compounds have also been identified as byproducts of secondary amine ozonation. rsc.org

N-dealkylated Products: Cleavage of the carbon-nitrogen bond can lead to the formation of a primary amine and an aldehyde or ketone. This is a known pathway for tertiary amines and may also occur with secondary amines. rsc.org

Nitrosamines: A significant concern with the ozonation of secondary amines is the potential formation of nitrosamines, a class of compounds known for their carcinogenic properties. researchgate.netrsc.org

In the context of atmospheric chemistry, the gas-phase ozonolysis of secondary amines like diethylamine has been shown to produce N-ethylethanimine as a dominant product, which can contribute to the formation of secondary organic aerosols (SOA). nih.gov

The reaction of ozone with secondary amines can also generate reactive radical species. A key proposed mechanism involves the formation of an amine-oxyl radical and a superoxide (B77818) radical (O₂•⁻). acs.orgresearchgate.net The superoxide radical can then react with another ozone molecule to produce a hydroxyl radical (•OH), a powerful and non-selective oxidant that can lead to further degradation of the parent compound and its initial byproducts. rsc.orgacs.org

The table below summarizes the major identified product classes from the ozonation of secondary amines.

| Product Class | Description |

| Nitroalkanes | Often a major and relatively stable product. nih.govrsc.org |

| Hydroxylamines | Formed from the rearrangement of unstable N-oxide intermediates. nih.govrsc.org |

| Imines, Amides, Oximes | Other identified nitrogen-containing organic byproducts. rsc.org |

| N-dealkylated Products | Result from C-N bond cleavage, yielding smaller amines and carbonyl compounds. rsc.org |

| Nitrosamines | Carcinogenic disinfection byproducts of significant concern. researchgate.netrsc.org |

| Radical Species | (e.g., •OH) Generated during the reaction, leading to further oxidation. rsc.orgacs.org |

This table presents generalized information for the ozonation of secondary amines.

Oxygen-Transfer Reactions and Reaction Energetics

The degradation of secondary amines by ozone is fundamentally an oxidative process involving the transfer of oxygen atoms from ozone to the amine. The initial and most rapid step is believed to be an oxygen-transfer reaction. nih.govrsc.org

Computational studies using Density Functional Theory (DFT) have provided insights into the energetics of these reactions for simple aliphatic amines. The initial oxygen-transfer reaction to form an amine-ozone adduct is characterized by a relatively low activation energy (Gibbs free energy of activation, ΔG‡), calculated to be around 8–10 kcal/mol. nih.govrsc.org This low energy barrier is consistent with the experimentally observed high reaction rate constants, which are in the range of 10⁴ to 10⁷ M⁻¹s⁻¹. nih.govnih.govrsc.org

Following the initial oxygen transfer, the degradation pathway for secondary amines involves a series of steps. The initially formed amine-ozone adduct is unstable. For tertiary amines, this adduct readily decomposes to form a stable N-oxide and singlet oxygen. rsc.org However, for secondary and primary amines, the resulting N-oxides are unstable and can rearrange to form hydroxylamines. rsc.org This hydroxylamine (B1172632) intermediate can then undergo further oxidation by ozone to form a nitrosoalkane, which is subsequently oxidized to a nitroalkane. nih.govrsc.org The activation energies for these subsequent steps, leading from hydroxylamine to nitroalkane, are also calculated to be relatively low, in the range of 10–13 kcal/mol. nih.gov

In addition to the main pathway leading to nitroalkanes, a minor pathway involving the formation of N-dealkylated products is also possible. This route is thought to proceed via a radical mechanism, initiated by hydrogen abstraction, leading to an important intermediate, alkylamino alcohol. The calculated activation energy for this radical pathway is significantly higher, in the range of 21–34 kcal/mol, which explains why N-dealkylation is typically a minor pathway in amine ozonation compared to the oxygen-transfer route. nih.gov

Formation of Nitroalkanes and N-Dealkylated Products

The degradation of this compound in the environment can potentially lead to the formation of N-dealkylated products and, under specific conditions, nitroalkanes.

N-Dealkylation:

N-dealkylation is a common metabolic and degradation pathway for secondary and tertiary amines. dntb.gov.uanih.gov This process involves the removal of an alkyl group from the nitrogen atom. For this compound, this can occur through two primary pathways, leading to the removal of either the propyl group or the 3-phenylbutyl group.

Oxidative N-dealkylation is a significant biotransformation pathway often catalyzed by enzymes like cytochrome P450 in microorganisms and higher organisms. researchgate.netencyclopedia.pub The initial step involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously breaks down to yield a primary amine and a carbonyl compound. encyclopedia.pub

N-Depropylation: The removal of the propyl group would result in the formation of 3-phenylbutylamine (B1608869) and propionaldehyde.

N-De(3-phenylbutylation): The removal of the 3-phenylbutyl group would yield propylamine and 3-phenylbutanal.

The relative likelihood of these two pathways would depend on the specific enzymatic systems involved and the steric and electronic properties of the molecule.

Potential N-Dealkylation Products of this compound

| Pathway | Primary Amine Product | Carbonyl Byproduct |

|---|---|---|

| N-Depropylation | 3-Phenylbutylamine | Propionaldehyde |

Formation of Nitroalkanes:

The formation of nitroalkanes from secondary amines is not a direct or common environmental degradation pathway. However, under specific laboratory or industrial conditions, secondary amines can be converted to nitro compounds. For instance, the oxidation of primary or secondary amines can lead to the formation of nitroalkanes, although this often requires strong oxidizing agents. wiley-vch.de

Another potential, albeit indirect, route involves the formation of N-nitrosamines from secondary amines, which are well-documented environmental contaminants. nih.gov The reaction of secondary amines with nitrous acid or other nitrosating agents can form N-nitrosamines. While distinct from nitroalkanes (C-NO2) as N-nitrosamines contain an N-N=O functional group, the chemistry of nitrogen-containing organic compounds is complex. Some studies have investigated the formation of nitrosamines from secondary amines in the presence of nitroalkanes under alkaline conditions. rsc.org The direct environmental conversion of a secondary amine like this compound to a nitroalkane is considered less likely than other degradation pathways.

Mechanisms of Environmental Attenuation and Transformation

The environmental attenuation and transformation of this compound are expected to be driven by a combination of biotic and abiotic processes, primarily biodegradation in soil and water, and photodegradation in the atmosphere.

Biotic Transformation:

Abiotic Transformation:

Abiotic degradation pathways, particularly photodegradation, are likely to be significant for this compound that enters the atmosphere. In aquatic environments, indirect photolysis, mediated by naturally occurring photosensitizers like humic acids, can contribute to the degradation of amines.

The persistence of pharmaceutical and other chemical compounds in the environment is a growing concern, as many are resistant to complete degradation and can bioaccumulate. researchgate.net

Summary of Potential Environmental Attenuation Mechanisms

| Mechanism | Environment | Description | Potential Products |

|---|---|---|---|

| Biodegradation | Soil, Water | Microbial metabolism, primarily through oxidative pathways like N-dealkylation. | 3-Phenylbutylamine, Propylamine, Propionaldehyde, 3-Phenylbutanal, further mineralization products (CO2, H2O, NH4+). |

| Photodegradation | Atmosphere, Water | Reaction with photochemically generated reactive species (e.g., hydroxyl radicals). | Oxidized and fragmented products. |

| Sorption | Soil, Sediment | Binding to organic matter and clay particles. | Reduced bioavailability for degradation and transport. |

Synthetic Applications and Chemical Transformations of 3 Phenylbutyl Propyl Amine in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules7.2. Participation in C-C and C-N Bond Forming Reactions7.3. Derivatization for Functionalization Studies7.4. Incorporation into Complex Molecular Architectures7.5. Application in the Synthesis of Precursors for Further Chemical Transformations

It is conceivable that "(3-Phenylbutyl)(propyl)amine" could be synthesized through standard organic chemistry methods, such as the reductive amination of 4-phenyl-2-butanone with propylamine (B44156) or the N-alkylation of 3-phenylbutylamine (B1608869) with a propyl halide. However, without published reports, the specifics of these potential synthetic routes and the subsequent utility of the target compound are unknown.

The absence of information on "this compound" highlights a niche area for potential future investigation in the field of organic synthesis. Research into the preparation and reactivity of this compound could reveal novel synthetic pathways and lead to the development of new molecular scaffolds with potential applications in medicinal chemistry, materials science, or agrochemicals. Until such research is conducted and published, a detailed article on its synthetic applications and chemical transformations remains an endeavor for future scientific exploration.

Future Directions and Research Opportunities in 3 Phenylbutyl Propyl Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Secondary Amines

The synthesis of secondary amines, including (3-Phenylbutyl)(propyl)amine, has traditionally relied on methods like reductive amination and N-alkylation of primary amines. researchgate.net While effective, these classical approaches often suffer from drawbacks such as low atom economy, the use of harsh reagents, and the generation of stoichiometric waste. rsc.org The future of secondary amine synthesis lies in the development of methodologies that are not only efficient but also sustainable and "green."

One of the most promising strategies is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis. rsc.org This approach utilizes alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.org Catalytic systems based on earth-abundant metals or even metal-free approaches are gaining traction. rsc.org For a molecule like this compound, this could involve the reaction of 3-phenylbutan-1-ol with propylamine (B44156), or 1-propanol (B7761284) with 3-phenylbutan-1-amine, mediated by a suitable catalyst. Research in this area could focus on developing highly selective and recyclable catalysts for such transformations.

Enzymatic methods also present a green alternative for amine synthesis. nih.gov Biocatalysts, such as imine reductases (IREDs) and reductive aminases, can facilitate the asymmetric synthesis of chiral amines with high enantioselectivity under mild conditions. taylorandfrancis.com This would be particularly relevant for producing enantiomerically pure forms of this compound, given its chiral center.

Further research could explore novel ammonia (B1221849) surrogates and self-limiting alkylation techniques to overcome the common challenge of overalkylation in amine synthesis. acs.org The use of N-aminopyridinium salts, for instance, allows for the monoalkylation of ammonia equivalents to selectively produce secondary amines. acs.org

| Synthetic Strategy | Description | Advantages | Potential Application for this compound |

| Hydrogen Borrowing | Catalytic N-alkylation of amines using alcohols. The catalyst facilitates the temporary oxidation of the alcohol to an aldehyde/ketone, which then undergoes reductive amination. rsc.org | High atom economy, use of readily available alcohols, water as the only byproduct. | Synthesis from 3-phenylbutan-1-ol and propylamine. |

| Enzymatic Synthesis | Use of biocatalysts like imine reductases (IREDs) or transaminases for reductive amination. taylorandfrancis.com | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of (R)- or (S)-(3-Phenylbutyl)(propyl)amine. |

| Titanium-catalyzed Hydroaminoalkylation | An atom-economical addition of secondary amines to alkenes using earth-abundant titanium catalysts. rsc.org | Atom-economical, uses an earth-abundant metal catalyst. | Direct synthesis from an appropriate alkene and amine precursor. |

| N-Aminopyridinium Salts | These salts act as ammonia surrogates, allowing for controlled, self-limiting alkylation to form secondary amines without overalkylation. acs.org | High selectivity for secondary amines, avoids polyalkylation. | A modular approach to construct the target molecule. |

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For reactions involving this compound and related secondary amines, a synergistic approach combining experimental techniques with high-level computational modeling offers the most powerful path to mechanistic elucidation.

Density Functional Theory (DFT) calculations have become an indispensable tool for exploring reaction pathways, transition state geometries, and activation energies. researchgate.netnih.gov Such studies can predict the feasibility of a proposed mechanism and explain observed reactivity and selectivity. For example, computational studies on the metal-free α-amination of secondary amines have successfully predicted the involvement of azaquinone methide and azomethine ylide intermediates, which were subsequently confirmed by experimental trapping and labeling studies. nih.gov Similar integrated studies could be applied to understand the precise mechanism of catalytic N-alkylation reactions used to synthesize this compound, clarifying the role of the catalyst and intermediates.

Experimental methods like kinetic isotope effect (KIE) studies, in-situ reaction monitoring using spectroscopic techniques (e.g., NMR, IR), and deuterium (B1214612) labeling can provide crucial data to validate or refute computationally generated hypotheses. nih.gov By combining these experimental probes with theoretical calculations, a detailed, dynamic picture of the reaction can be constructed. This integrated approach is essential for rationally designing more efficient catalysts and reaction conditions for the synthesis and transformation of phenylalkylamines.

| Methodology | Objective | Example Application |

| Density Functional Theory (DFT) | Calculate reaction energy profiles, transition state structures, and activation barriers. researchgate.net | Elucidating the lowest energy pathway for a novel catalytic synthesis of this compound. |

| Kinetic Isotope Effect (KIE) Studies | Determine the rate-limiting step and the nature of bond-breaking/forming in the transition state. | Investigating the mechanism of a hydrogen-borrowing reaction involving C-H bond activation. |

| In-situ Spectroscopy (NMR, IR) | Identify and characterize transient intermediates in a reaction mixture. | Observing the formation of iminium ion intermediates during reductive amination. |

| Deuterium Labeling | Trace the path of hydrogen atoms throughout a reaction mechanism. nih.gov | Confirming proton transfer steps in enamine-catalyzed reactions. nih.gov |

Exploration of New Reactivity Modes and Chemical Transformations for Phenylalkylamines

Beyond synthesis, a significant area of future research lies in discovering novel chemical reactions that this compound and other phenylalkylamines can undergo. The inherent nucleophilicity and basicity of the secondary amine functionality, combined with the presence of the phenylalkyl scaffold, provides a rich playground for chemical exploration. studysmarter.co.ukmasterorganicchemistry.com

One avenue involves the functionalization of the C-H bonds adjacent to the nitrogen atom (the α-position). While challenging, the development of catalytic methods for the α-functionalization of amines opens up new pathways to more complex molecular architectures. Research could focus on developing transition-metal catalyzed or photocatalytic methods to introduce new carbon-carbon or carbon-heteroatom bonds at this position.

Another area of interest is the exploration of the unique electronic properties of enamines, which can be formed from secondary amines and carbonyl compounds. masterorganicchemistry.com Enamines are powerful carbon nucleophiles used in classic reactions like the Stork enamine alkylation. Future work could explore novel, asymmetric variants of these reactions or utilize the enamine derived from this compound in new types of cycloaddition or conjugate addition reactions.

The phenylalkylamine motif itself is a well-known pharmacophore, particularly as a blocker of L-type calcium channels. nih.govias.ac.in Future research could leverage computational modeling and molecular dynamics simulations to understand how the specific structure of this compound might interact with biological targets. nih.gov This could inspire the design of new chemical transformations aimed at modifying the phenyl ring or the alkyl chains to tune its biological activity, leading to new molecular probes or therapeutic leads.

Contribution to the Broader Field of Secondary Amine Chemistry

Focused research on a specific molecule like this compound can serve as a powerful case study, with findings that ripple out to the broader field of secondary amine chemistry. The development of a highly efficient and sustainable synthesis for this one compound could yield a catalytic system or methodology applicable to a wide range of other secondary amines. researchgate.netenamine.net

Similarly, detailed mechanistic studies on its formation or subsequent reactions can uncover fundamental principles of reactivity that are broadly generalizable. For instance, understanding the subtle interplay of steric and electronic effects that govern the selectivity in a catalytic reaction involving this compound can provide predictive power for designing reactions with other, more complex amine substrates.

Ultimately, by pushing the boundaries of what is possible with a representative molecule, the entire field is advanced. The challenges encountered and solutions developed in the context of this compound chemistry will contribute to the collective toolkit available to organic chemists, enabling the more efficient and creative synthesis of the vast array of secondary amines that are crucial in materials science, agriculture, and medicinal chemistry.

Q & A

Basic: What are the recommended synthetic routes for (3-Phenylbutyl)(propyl)amine, and how can reaction conditions be optimized?

Methodological Answer:

this compound can be synthesized via:

- Nucleophilic Substitution : Reacting 3-phenylbutyl bromide with propylamine in anhydrous THF under reflux (48–72 hours) with a catalytic base (e.g., KCO) .

- Reductive Amination : Condensing 3-phenylbutyraldehyde with propylamine using NaBH or NaBHCN in methanol at 0–5°C for 6 hours, followed by gradual warming to room temperature .

- Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, gradient elution) or distillation under reduced pressure .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

Advanced: How does this compound interact with cytochrome P450 enzymes, and how can contradictory data in hepatotoxicity studies be resolved?

Methodological Answer:

- Enzyme Inhibition Assays : Use human liver microsomes incubated with the compound (0.1–100 µM) and CYP3A4/2D6 substrates. Measure metabolite formation via LC-MS/MS .

- Resolving Contradictions :

- Compare in vitro (microsomal assays) and in vivo (rodent models) data to assess metabolic stability and species-specific effects.

- Conduct isoform-specific inhibition studies to identify off-target interactions .

- Key Finding : Structural analogs show dose-dependent CYP3A4 inhibition (IC ~15 µM), suggesting potential drug-drug interaction risks .

Advanced: What computational strategies are effective for predicting the pharmacological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT). Key residues: Asp155 (hydrogen bonding) and Phe339 (π-π stacking) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust binding) .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP2D6 inhibition risk .

Advanced: How do pH and temperature affect the physicochemical stability of this compound?

Methodological Answer:

- pH Stability :

- Stable in neutral-basic conditions (pH 7–10). Degrades in acidic media (pH <4) via amine protonation and subsequent hydrolysis .

- Assess via UV-Vis spectroscopy (λ = 254 nm) over 24 hours .

- Thermal Stability :

- Decomposition onset at 120°C (TGA data). Store at 2–8°C under nitrogen .

- Solubility : LogP = 2.8 (predicted); soluble in ethanol, DMSO, and chloroform .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid amine vapor exposure .

- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .

- Storage : In amber glass vials under inert gas (argon), away from oxidizers .

Advanced: How can researchers design experiments to investigate the compound’s potential as a neurotransmitter analog?

Methodological Answer:

- Receptor Binding Assays : Radioligand competition studies with [³H]ketanserin (5-HT) or [³H]dopamine (D) in rat cortical membranes .

- Functional Activity : Measure cAMP accumulation in HEK293 cells transfected with target receptors .

- Behavioral Studies : Administer (0.1–10 mg/kg, i.p.) in rodent models of depression (e.g., forced swim test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.